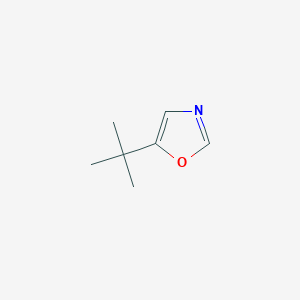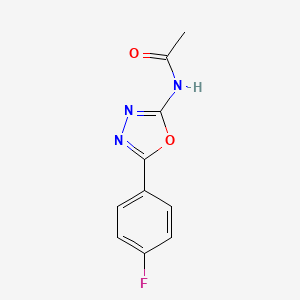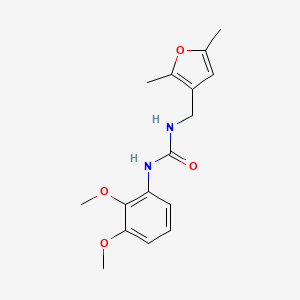![molecular formula C27H34N4O6 B2680530 N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899786-89-1](/img/no-structure.png)
N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C27H34N4O6 and its molecular weight is 510.591. The purity is usually 95%.
BenchChem offers high-quality N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity : A study by Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the compound . They found that these compounds showed significant broad-spectrum antitumor activity, with some being more potent than the positive control, 5-fluorouracil.
Antimicrobial Agents : Research conducted by Desai et al. (2007) investigated new quinazoline derivatives, including structures related to the compound, for potential antimicrobial properties. The synthesized compounds were screened for antibacterial and antifungal activities against various microorganisms.
Anticancer Activities : Another study by Zhang et al. (2013) focused on the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which are structurally related to the compound. These compounds demonstrated anticancer activities by inhibiting certain cellular pathways and inducing apoptosis in cancer cells.
Antibacterial Properties : Waschinski and Tiller (2005) synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups and investigated their antimicrobial potential. This study is relevant due to the structural similarities of the oxazoline group in these polymers to the compound .
In Vitro Antitumor Activities : Fang et al. (2016) Fang et al. (2016) explored the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their antitumor activities. These derivatives showed moderate to high levels of antitumor activities against various cancer cell lines.
Dopamine Agonist Properties : Jacob et al. (1981) Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and examined their dopamine-like ability. This study provides insights into the neurological activity potential of similar compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the condensation of 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanoic acid with butylamine, followed by acylation with propionyl chloride." "Starting Materials": [ "3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanoic acid", "Butylamine", "Propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanoic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide intermediate.", "Step 2: Acylation of the intermediate with propionyl chloride in the presence of a base such as triethylamine (TEA) to form the final product N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |
Número CAS |
899786-89-1 |
Nombre del producto |
N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |
Fórmula molecular |
C27H34N4O6 |
Peso molecular |
510.591 |
Nombre IUPAC |
N-butyl-3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C27H34N4O6/c1-4-5-14-28-24(32)13-16-30-26(34)20-8-6-7-9-21(20)31(27(30)35)18-25(33)29-15-12-19-10-11-22(36-2)23(17-19)37-3/h6-11,17H,4-5,12-16,18H2,1-3H3,(H,28,32)(H,29,33) |
Clave InChI |
JKLCPGZBPNOZDV-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)



![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)

![Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2680462.png)


![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)